Ganciclovir Mono-O-acetate-d5
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Overview
Description
Ganciclovir Mono-O-acetate-d5 is a deuterium-labeled derivative of Ganciclovir, a potent antiviral agent. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Ganciclovir. The deuterium labeling helps in tracking the compound in biological systems using techniques such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ganciclovir Mono-O-acetate-d5 involves the incorporation of deuterium atoms into the Ganciclovir molecule. One efficient method for synthesizing deuterium-labeled Ganciclovir involves using commercially available glycerol-d5 as a starting material. The synthetic route includes several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glycerol-d5 are protected using pivaloyl chloride in the presence of pyridine to form a bis-pivaloyl ester.
Acetylation: The protected intermediate is then acetylated using acetic acid and acetic anhydride in dimethyl sulfoxide at room temperature.
Coupling with Guanine Derivative: The acetylated intermediate is coupled with a guanine derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ganciclovir Mono-O-acetate-d5 undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield Ganciclovir-d5.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a common reaction for this compound.
Substitution: Nucleophilic reagents can be used to substitute the acetate group.
Major Products Formed
Hydrolysis: Ganciclovir-d5 is the major product formed from the hydrolysis of this compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of Ganciclovir-d5 can be formed.
Scientific Research Applications
Ganciclovir Mono-O-acetate-d5 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Studies: Researchers use this compound to investigate the metabolic pathways of Ganciclovir and its derivatives.
Antiviral Research: The compound is used to study the antiviral mechanisms of Ganciclovir and to develop new antiviral agents.
Analytical Chemistry: It serves as a standard in mass spectrometry for the quantification of Ganciclovir in biological samples.
Mechanism of Action
Ganciclovir Mono-O-acetate-d5, like Ganciclovir, exerts its antiviral effects by inhibiting viral DNA replication. The compound is converted to its active form, Ganciclovir triphosphate, by viral and cellular kinases. Ganciclovir triphosphate selectively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This inhibition prevents the replication of viral DNA and the spread of the virus to other cells .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral agent used to treat herpesvirus infections. It is structurally similar to Ganciclovir but has a different spectrum of activity.
Valganciclovir: A prodrug of Ganciclovir that has improved oral bioavailability.
Famciclovir: An antiviral agent used to treat herpesvirus infections, similar in structure and function to Ganciclovir.
Uniqueness
Ganciclovir Mono-O-acetate-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracking the compound in biological systems with high precision, making it a valuable tool in research .
Properties
CAS No. |
1246818-76-7 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
302.302 |
IUPAC Name |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
InChI Key |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Synonyms |
9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; |
Origin of Product |
United States |
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